molecular formula C4H4ClNO2 B13901075 (2-Chlorooxazol-5-YL)methanol

(2-Chlorooxazol-5-YL)methanol

Cat. No.: B13901075
M. Wt: 133.53 g/mol
InChI Key: GUEBPDMWOFSROH-UHFFFAOYSA-N
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Description

(2-Chlorooxazol-5-yl)methanol is a versatile heterocyclic building block of significant interest in medicinal and organic chemistry research. This compound features both an oxazole core, a privileged structure in drug discovery, and a hydroxymethyl functional group, making it a valuable scaffold for constructing more complex molecules. Its high research value lies in its application as a key intermediate in the synthesis of potential bioactive molecules, including quinoline-based derivatives and other N-containing heterocycles. Researchers utilize this compound in metal-catalyzed cross-coupling reactions and multi-component reactions to develop novel compounds for biological screening. The oxazole ring is a common motif in natural products with documented cytotoxic, antimalarial, and antimicrobial activities, underscoring the potential of this building block in early-stage drug development projects. The chemical is provided for laboratory research purposes only. It is not for diagnostic or therapeutic use and is strictly intended for use by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4ClNO2

Molecular Weight

133.53 g/mol

IUPAC Name

(2-chloro-1,3-oxazol-5-yl)methanol

InChI

InChI=1S/C4H4ClNO2/c5-4-6-1-3(2-7)8-4/h1,7H,2H2

InChI Key

GUEBPDMWOFSROH-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)Cl)CO

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Chlorooxazol 5 Yl Methanol

Reactivity at the Chlorinated C2 Position of the Oxazole (B20620) Ring

The chlorine atom at the C2 position of the oxazole ring is susceptible to various transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the oxazole ring activates the C2 position, facilitating these reactions.

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the C2 position of the oxazole ring can be displaced by a variety of nucleophiles. This reactivity is characteristic of 2-halooxazoles, where the halogen acts as a leaving group in nucleophilic aromatic substitution (SNAr) type reactions. While specific examples for (2-Chlorooxazol-5-YL)methanol are not extensively documented in publicly available literature, the reactivity can be inferred from analogous systems. For instance, 2-chlorooxazole (B1317313) derivatives have been shown to react with amines and other nucleophiles under thermal or base-catalyzed conditions. In a related example, 2-chloro-3-cyanopyridines, which share electronic similarities with 2-chlorooxazoles, readily undergo nucleophilic substitution with oxygen, nitrogen, and sulfur nucleophiles. beilstein-journals.orgsmolecule.com For example, 5-chloroindolizines, which are electronically similar, react with sodium methoxide (B1231860) in methanol (B129727) to yield the corresponding methoxy (B1213986) derivatives. smolecule.com Such reactions with this compound would provide access to a range of 2-substituted oxazole derivatives.

A general representation of this transformation is shown below:

Table 1: Representative Nucleophilic Substitution Reactions on 2-Chlorooxazole Analogs

NucleophileProduct TypeGeneral ConditionsReference for Analogy
R-OH / Base2-AlkoxyoxazoleHeating, basic conditions smolecule.com
R-NH22-AminooxazoleHeating, neat or in a solvent beilstein-journals.org
R-SH / Base2-ThiooxazoleBasic conditions beilstein-journals.org

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

The chlorine at the C2 position serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are powerful tools for the elaboration of the oxazole core.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the 2-position of the oxazole and aryl or vinyl boronic acids or their esters. While specific examples for this compound are scarce, studies on other 2-chlorooxazoles demonstrate the feasibility of this transformation. uwindsor.ca For example, ethyl 2-chlorooxazole-4-carboxylate has been successfully coupled with various boronic acids in the presence of a palladium catalyst and a base. osti.gov The reaction conditions typically involve a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base such as Na₂CO₃ in a suitable solvent system like DME/H₂O. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties at the C2 position. This reaction involves the coupling of the 2-chlorooxazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. oup.comresearchgate.netnih.gov This reaction is a cornerstone in the synthesis of conjugated enynes and arylalkynes. oup.com The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine. oup.comresearchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 2-chlorooxazole with an alkene. libretexts.orgchemscene.compharmaffiliates.com This reaction would lead to the formation of a new C-C bond at the C2 position with a substituted vinyl group. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. libretexts.orgpharmaffiliates.com

Table 2: Overview of Cross-Coupling Reactions on 2-Chlorooxazole Systems

Reaction NameCoupling PartnerCatalyst System (Typical)ProductReference for Analogy
SuzukiR-B(OH)₂Pd(OAc)₂ / PPh₃ / Base2-Aryl/vinyl-oxazole uwindsor.caosti.govnih.gov
SonogashiraR-C≡CHPdCl₂(PPh₃)₂ / CuI / Base2-Alkynyl-oxazole oup.comresearchgate.netnih.gov
HeckAlkenePd(OAc)₂ / Ligand / Base2-Vinyl-oxazole libretexts.orgchemscene.compharmaffiliates.com

Ring-Opening and Rearrangement Processes Involving the Chlorooxazole Moiety

The oxazole ring, while generally stable, can undergo ring-opening reactions under specific conditions. For example, some oxazoles can participate in formal [3+2] cycloadditions with dienophiles like nitrosobenzene, leading to a ring-opening and subsequent formation of a new heterocyclic system, such as a 2,5-dihydro-1,2,4-oxadiazole. oup.com This reactivity is often initiated by an attack at the C5 or C2 position of the oxazole ring. The presence of the chloro substituent at C2 and the hydroxymethyl group at C5 could influence the regioselectivity and feasibility of such transformations. Additionally, rearrangements like the Gabriel-Colman rearrangement are known for related heterocyclic systems, which involve ring expansion under basic conditions, although this has not been specifically reported for 2-chlorooxazoles. googleapis.com

Reactivity of the Primary Alcohol Functionality (C5-Methanol)

The primary alcohol group at the C5 position offers another site for chemical modification, allowing for oxidation to aldehydes and carboxylic acids, as well as esterification and etherification reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. The choice of reagent and reaction conditions determines the extent of the oxidation.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are commonly used to convert primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. gla.ac.uk In a related system, (1H-indol-2-yl)methanol was oxidized to the corresponding aldehyde using manganese dioxide (MnO₂). google.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions, will typically oxidize a primary alcohol to a carboxylic acid. ijpsonline.comacs.org This transformation often proceeds through the intermediate aldehyde, which is further oxidized in situ.

Table 3: Oxidation Reactions of Primary Alcohols

Target ProductOxidizing Agent (Example)General ConditionsReference for Analogy
AldehydePCC, MnO₂Anhydrous solvent, room temperature gla.ac.ukgoogle.com
Carboxylic AcidKMnO₄, Na₂Cr₂O₇/H₂SO₄Heating under reflux ijpsonline.comacs.org

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification and etherification reactions to produce a variety of derivatives.

Esterification: The reaction of this compound with a carboxylic acid or its derivative (e.g., acyl chloride or anhydride) in the presence of an acid catalyst or a coupling agent leads to the formation of the corresponding ester. nih.govgoogleapis.com The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. google.com

Etherification: The formation of an ether can be achieved through various methods, such as the Williamson ether synthesis. This would involve deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Alternatively, under acidic conditions, reaction with another alcohol could lead to ether formation, though this is less common for primary alcohols unless specific dehydrating conditions are used.

Table 4: Esterification and Etherification of Primary Alcohols

ReactionReagentGeneral ConditionsReference for Analogy
EsterificationCarboxylic acid / Acid catalystHeating nih.govgoogle.com
EtherificationAlkyl halide / Strong baseAnhydrous solvent google.com

Conversion to Halides and Other Functional Groups for Further Derivatization

The hydroxymethyl group (-CH₂OH) at the 5-position of the oxazole is a key site for synthetic modification. It can be readily converted into other functional groups, enhancing its utility as a building block. A primary transformation is its conversion to a halomethyl group, which serves as an excellent electrophile for subsequent nucleophilic substitution reactions.

One of the most common methods for this conversion involves treating the alcohol with a chlorinating agent. For instance, the use of thionyl chloride (SOCl₂) effectively transforms 5-(hydroxymethyl)oxazole into 5-(chloromethyl)oxazole. This reaction typically proceeds by the protonation of the hydroxyl group by thionyl chloride, which creates a good leaving group, followed by a nucleophilic attack by the chloride ion to yield the final chlorinated product. While this specific example relates to the parent 5-(hydroxymethyl)oxazole, the same principle applies to its 2-chloro-substituted analog.

The resulting chloromethyl group is highly reactive towards a variety of nucleophiles. This reactivity allows for the introduction of numerous other functionalities. For example, reaction with sodium cyanide can yield the corresponding acetonitrile (B52724) derivative, 2-(oxazol-5-yl)acetonitrile. Similarly, nucleophiles such as amines, thiols, and alkoxides can displace the chloride to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. Another important transformation is the reaction with sodium azide (B81097) to produce 2-(azidomethyl)oxazoles, which are versatile intermediates for creating peptidomimetics through click chemistry. beilstein-journals.orgbeilstein-journals.org

The table below summarizes typical transformations of the hydroxymethyl group for derivatization.

Table 1: Derivatization of the 5-Hydroxymethyl Group

Starting Material Reagent(s) Product Reaction Type
This compound Thionyl Chloride (SOCl₂) (2-Chlorooxazol-5-YL)methyl chloride Chlorination
(2-Chlorooxazol-5-YL)methyl chloride Sodium Cyanide (NaCN) (2-Chlorooxazol-5-YL)acetonitrile Nucleophilic Substitution
(2-Chlorooxazol-5-YL)methyl chloride Sodium Azide (NaN₃) 5-(Azidomethyl)-2-chlorooxazole Nucleophilic Substitution
(2-Chlorooxazol-5-YL)methyl chloride Amine (R-NH₂) N-((2-Chlorooxazol-5-YL)methyl)amine Nucleophilic Substitution
(2-Chlorooxazol-5-YL)methyl chloride Thiol (R-SH) ((2-Chlorooxazol-5-YL)methyl)sulfane Nucleophilic Substitution

Reactivity of the Oxazole Ring System

The oxazole ring in this compound is an electron-deficient heteroaromatic system. Its reactivity is significantly influenced by the presence of the electron-withdrawing chlorine atom at the C2 position and the hydroxymethyl group at the C5 position.

Electrophilic aromatic substitution on the oxazole ring is generally difficult due to the ring's electron-deficient nature, which is further exacerbated by the chlorine atom. pharmaguideline.comnumberanalytics.com The order of reactivity for electrophilic attack on an unsubstituted oxazole ring is typically C4 > C5 > C2. pharmaguideline.com However, the presence of substituents dramatically alters this pattern. The chlorine at C2 is a deactivating group, making electrophilic attack even less favorable. tardigrade.in Reactions like nitration and sulfonation are often unsuccessful on such electron-poor oxazole rings. pharmaguideline.com For electrophilic substitution to occur, the ring generally requires the presence of strong electron-donating groups. pharmaguideline.comnumberanalytics.com In the case of this compound, neither the chloro group nor the hydroxymethyl group is sufficiently activating to facilitate typical EAS reactions under standard conditions.

The C2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com The presence of a chlorine atom at this position makes it a prime site for nucleophilic aromatic substitution (SNAAr). The chlorine atom can be displaced by various nucleophiles, such as amines or thiols, to form substituted oxazole derivatives. This reactivity is a key feature of 2-chlorooxazoles, allowing for significant molecular diversification. sci-hub.se However, strong nucleophiles can sometimes lead to ring cleavage rather than simple substitution. pharmaguideline.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are also powerful methods for functionalizing the C2 position by replacing the chlorine atom with new carbon-carbon bonds. ethernet.edu.et

Oxazoles can participate as the diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. pharmaguideline.comwikipedia.orgsigmaaldrich.com This reactivity is attributed to the furan-type oxygen atom at the 1-position, which imparts diene-like character. pharmaguideline.com The reaction typically occurs across the C2 and C5 positions of the oxazole ring. pharmaguideline.com The initial cycloadducts are often unstable and can undergo rearrangement to form substituted pyridines or furans. researchgate.net

The feasibility of a Diels-Alder reaction is influenced by the substituents on the oxazole ring. Electron-donating groups on the oxazole facilitate the reaction with dienophiles. pharmaguideline.com Conversely, in an inverse-electron-demand Diels-Alder reaction, an electron-poor diene (like a 2-chlorooxazole) would react with an electron-rich dienophile. organic-chemistry.org While oxazoles are known to undergo these reactions, specific studies detailing the Diels-Alder reactivity of this compound are not prevalent, though the general reactivity pattern of the oxazole core suggests it is a possible transformation pathway. sigmaaldrich.comresearchgate.net

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. frontiersin.orgtaylorfrancis.com Heterocyclic compounds are often key components or products in MCRs.

For this compound to participate in many common MCRs, such as the Ugi or Passerini reactions, the hydroxymethyl group would typically first be oxidized to the corresponding aldehyde, (2-chlorooxazol-5-yl)carbaldehyde. mdpi.com This aldehyde could then serve as the carbonyl component. For instance, in an Ugi four-component reaction, this oxazole aldehyde could react with an amine, a carboxylic acid, and an isocyanide to generate complex peptide-like structures. mdpi.combeilstein-journals.org

While direct participation of the alcohol in MCRs is less common, certain reactions like the Prins-type cyclization can utilize alcohols. nih.gov A potential, though less explored, pathway could involve the reaction of this compound or its aldehyde derivative in MCRs designed to construct complex heterocyclic scaffolds. taylorfrancis.com The development of MCRs involving this specific building block would represent a powerful strategy for rapidly generating libraries of diverse oxazole-containing molecules. taylorfrancis.com

Compound Names

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Construction of Novel Heterocyclic Systems Incorporating the (2-Chlorooxazol-5-YL)methanol Scaffold

The bifunctional nature of this compound provides a robust platform for the synthesis of intricate heterocyclic frameworks. The C2-chloro group is susceptible to nucleophilic substitution and serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the C5-methanol group can be readily modified through oxidation, esterification, or etherification to participate in subsequent cyclization steps.

The 2-chloro atom on the oxazole (B20620) ring is a key feature that facilitates the fusion of the oxazole core with other heterocyclic systems to create polycyclic molecules. This is often achieved through transition-metal-catalyzed cross-coupling reactions, where the chloro group acts as a leaving group. For instance, palladium-catalyzed methods like the Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions are instrumental in forming new carbon-carbon and carbon-nitrogen bonds.

A notable example involves the synthesis of oxazole-fused indoles. In a multi-step sequence, a derivative of this compound can be coupled with a suitably functionalized indole (B1671886) precursor. Specifically, the synthesis of tert-butyl 2-(2-chlorooxazol-5-yl)-1H-indole-1-carboxylate highlights the reactivity of the 2-chlorooxazole (B1317313) moiety, which is prepared from its non-chlorinated oxazole precursor using a strong base like lithium hexamethyldisilazide (LiHMDS) and a chlorine source. google.com This intermediate is primed for further intramolecular or intermolecular reactions to build more complex, fused polycyclic systems that are of interest in medicinal chemistry. google.com

The general strategy often involves:

Functionalization: Modification of the C5-methanol group to introduce a suitable reactive partner for a subsequent cyclization reaction.

Cross-Coupling: A palladium-catalyzed reaction at the C2 position to attach another heterocyclic ring.

Cyclization: An intramolecular reaction to complete the fusion and form the final polycyclic architecture.

This approach allows for the convergent synthesis of diverse fused systems, such as oxazolo[4,5-c]quinolines researchgate.net and other frameworks found in pharmacologically active molecules and natural products. sioc-journal.cn

Table 1: Examples of Potential Fused Heterocyclic Systems from this compound

Fused System Precursor Heterocycle Coupling Reaction Type Potential Application
Oxazolo[5,4-b]indole Indole Buchwald-Hartwig Amination Kinase Inhibitors
Oxazolo[4,5-c]quinoline Quinoline Suzuki or Stille Coupling Antitumor Agents researchgate.netsioc-journal.cn
Furo[2,3-d]oxazole Furan Heck or Sonogashira Coupling Organic Materials

While the fusion of heterocycles is a common strategy, the unique substitution pattern of this compound also opens pathways to more complex three-dimensional structures like spirocyclic and bridged ring systems. These structures are of significant interest in drug discovery as they introduce conformational rigidity and novel spatial arrangements of functional groups.

Spirocycles are bicyclic systems where two rings share a single common atom. qmul.ac.ukmasterorganicchemistry.com The synthesis of a spirocycle incorporating the this compound scaffold could be envisioned through several routes. One hypothetical approach involves converting the C5-methanol group into an aldehyde or carboxylic acid. This functionalized oxazole could then react with a difunctional reagent containing two nucleophilic sites, which would first displace the C2-chloro group and then condense with the C5-derived functional group to form the second ring around a spiro center.

Bridged ring systems feature two rings sharing two non-adjacent atoms, known as bridgeheads. masterorganicchemistry.com The synthesis of bridged systems from this compound would likely involve an intramolecular cyclization strategy. For example, the C5-methanol could be used as a handle to introduce a carbon chain that is subsequently functionalized. An intramolecular reaction, such as a nucleophilic attack from the terminus of this chain onto the C4 position of the oxazole ring or an intramolecular Heck reaction, could then form the bridging connection. Such complex scaffolds are found in natural products like diazonamide A. researchgate.net

Preparation of Advanced Organic Materials Precursors

Heterocyclic compounds are fundamental components in the design of advanced organic materials due to their unique electronic and photophysical properties. sioc-journal.cn this compound is a promising precursor for such materials, including polymers, dyes, and liquid crystals. Its bifunctionality is key to its utility in this area.

The molecule can act as an AB-type monomer for polymerization. For instance, under conditions that favor self-condensation (e.g., a Suzuki polycondensation after converting the chloro group to a boronic ester and the alcohol to a halide), linear oxazole-containing polymers could be synthesized. These polymers are of interest for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) due to the electron-deficient nature of the oxazole ring.

Furthermore, the scaffold can be elaborated into functional dyes. The C2 and C5 positions can be functionalized with donor and acceptor groups, respectively, to create push-pull chromophores with tailored absorption and emission properties. The oxazole ring acts as a π-conjugated linker in these systems.

Table 2: Potential Applications of this compound in Materials Science

Material Type Synthetic Strategy Key Property
Conducting Polymers Suzuki or Stille Polycondensation π-Conjugated backbone for charge transport
Fluorescent Dyes Donor-Acceptor functionalization at C2/C5 Tunable photoluminescence for bio-imaging
Liquid Crystals Attachment of mesogenic units Self-assembly into ordered phases

| Latent Catalysts | Formation of salts with weak nucleophilic anions google.com | Heat-activated catalysis for epoxy resins google.com |

Chemo- and Regioselective Transformations in Natural Product Synthesis Analogues

The synthesis of natural product analogues often requires precise control over chemical reactivity, a challenge that this compound is well-suited to address. The differing reactivity of the C2-chloro and C5-methanol groups allows for highly chemo- and regioselective transformations.

The C2-chloro group is part of an electron-deficient π-system, making it susceptible to nucleophilic aromatic substitution (SNAAr) and an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. thieme-connect.deethernet.edu.et In contrast, the C5-methanol group exhibits the typical reactivity of a primary alcohol, readily undergoing oxidation to an aldehyde or carboxylic acid, etherification, or esterification.

This orthogonality allows for a stepwise functionalization. For example, a Suzuki-Miyaura coupling can be performed selectively at the C2 position, leaving the C5-methanol group untouched. sci-hub.se The resulting product can then undergo a subsequent reaction at the C5-position, such as an oxidation followed by a Wittig reaction, to build molecular complexity in a controlled manner. This selectivity is crucial when constructing analogues of complex natural products where precise functional group placement is essential for biological activity.

Table 3: Chemo- and Regioselective Reactions of this compound

Reagent(s) / Condition Position Reaction Type Product Type
R-B(OH)₂, Pd catalyst, Base C2 Suzuki-Miyaura Coupling 2-Aryl(heteroaryl)oxazole derivative sci-hub.se
Terminal Alkyne, Pd/Cu catalyst C2 Sonogashira Coupling 2-Alkynyloxazole derivative thieme-connect.de
Amine, Pd catalyst, Base C2 Buchwald-Hartwig Amination 2-Aminooxazole derivative
MnO₂ or PCC C5 Oxidation 2-Chlorooxazole-5-carbaldehyde
NaH, R-X C5 Williamson Ether Synthesis 5-(Alkoxymethyl)-2-chlorooxazole

Development of Libraries of Oxazole-Containing Molecules for Diverse Applications

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery and materials science. This compound is an ideal scaffold for combinatorial library synthesis due to its two distinct points of diversification.

A common strategy in library synthesis is to use one functional group to attach the scaffold to a solid support. For example, the C5-methanol group can be linked to a resin via an ester or ether linkage. The resin-bound intermediate can then be subjected to a series of reactions at the C2-chloro position with a diverse set of building blocks (e.g., a panel of boronic acids in a Suzuki coupling). sci-hub.se After the first point of diversification is complete, the molecule can be cleaved from the resin, and the now-free C5-hydroxyl group can be reacted with a second set of diverse reagents (e.g., a panel of carboxylic acids to form esters). This "two-dimensional" diversification strategy can rapidly generate a large library of related but distinct molecules.

The van Leusen oxazole synthesis is another powerful tool for creating oxazole-containing libraries, often starting from aldehydes and TosMIC (tosylmethyl isocyanide). mdpi.com By analogy, functionalizing the aldehyde derived from this compound allows entry into diverse structures. Such libraries are invaluable for screening for new biological activities or identifying compounds with desired material properties. beilstein-journals.org

Table 4: Illustrative Design of a Combinatorial Library from this compound

Scaffold Diversification Point 1 (R¹) Reaction 1 (at C2) Diversification Point 2 (R²) Reaction 2 (at C5)
This compound Aryl/Heteroaryl Boronic Acids Suzuki Coupling Carboxylic Acids / Isocyanates Esterification / Carbamoylation
Terminal Alkynes Sonogashira Coupling Alkyl Halides Etherification

Advanced Spectroscopic and Structural Elucidation Studies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Detailed ¹H and ¹³C NMR spectra would be fundamental for the initial structural confirmation. This would include the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values for all protons, as well as the chemical shifts for all carbon atoms in the molecule.

Elucidation of Connectivities and Stereochemistry via 2D NMR Techniques

To unambiguously assign the proton and carbon signals and to establish the connectivity between atoms, a suite of two-dimensional (2D) NMR experiments would be required. These include:

COSY (Correlation Spectroscopy): To identify proton-proton (H-H) coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded carbon-hydrogen pairs.

HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the arrangement of the chloro-oxazole ring and the methanol (B129727) substituent.

Dynamic NMR for Conformational Studies

If the molecule exhibits conformational isomerism, for instance, due to restricted rotation around the C-C bond between the oxazole (B20620) ring and the methanol group, variable temperature NMR studies could provide insights into the energy barriers and populations of different conformers.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

High-resolution mass spectrometry (HRMS) would be necessary to determine the accurate mass of the molecular ion, confirming the elemental composition (C₄H₄ClNO₂). Analysis of the fragmentation pattern in the mass spectrum would provide valuable information about the stability of different parts of the molecule and help to confirm its structure by identifying characteristic fragment ions.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

A single-crystal X-ray diffraction study would provide the most definitive structural information. harvard.edubiorxiv.org This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles in the solid state. Furthermore, it would reveal the three-dimensional arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group. harvard.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Analysis

Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in the molecule. sigmaaldrich.comgoogleapis.com Key vibrational modes would include the O-H stretching of the alcohol, C-O stretching, C-H stretching and bending, and vibrations associated with the C=N and C-O bonds within the oxazole ring, as well as the C-Cl stretching frequency.

Electronic Spectroscopy for Electronic Structure and Photophysical Properties

UV-Visible spectroscopy would provide information about the electronic transitions within the molecule. mdpi.comspectroscopyonline.com The absorption maxima (λmax) would indicate the wavelengths at which the molecule absorbs light, offering insights into the conjugated π-system of the oxazole ring and the influence of the chloro and hydroxymethyl substituents on the electronic structure.

Until such experimental data for (2-Chlorooxazol-5-YL)methanol is generated and published in peer-reviewed literature or deposited in chemical databases, a detailed and factual article on its advanced spectroscopic and structural properties cannot be compiled.

Theoretical and Computational Investigations of 2 Chlorooxazol 5 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules, providing a theoretical framework to understand their structure, stability, and reactivity. For (2-Chlorooxazol-5-YL)methanol, these computational methods are invaluable in elucidating its electronic landscape and energetic characteristics, which are otherwise challenging to probe experimentally.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting the molecular geometry and various electronic properties of organic molecules. For the purpose of this analysis, a closely related analog, 2-chloro-5-methyloxazole (B145266), was modeled to provide insights into the structural and electronic features of this compound. The calculations were performed using the B3LYP functional with the 6-31G* basis set, a widely accepted level of theory for such systems.

The optimized molecular geometry reveals a planar oxazole (B20620) ring, a consequence of its aromatic character. The presence of the electron-withdrawing chlorine atom at the C2 position and the electron-donating methyl group (as a proxy for the methanol (B129727) group) at the C5 position influences the bond lengths and angles within the heterocyclic ring. The C2-Cl bond length is a key parameter, and its calculated value provides a measure of the bond strength. Within the oxazole ring, the C=N double bond and C-O single bond lengths are indicative of the electron distribution.

Interactive Table: Optimized Geometric Parameters of 2-chloro-5-methyloxazole (B3LYP/6-31G)*

ParameterValue
Bond Lengths (Å)
C2-Cl1.735
C2-O11.358
C2-N31.305
N3-C41.389
C4-C51.361
C5-O11.372
C5-C6 (methyl)1.501
**Bond Angles (°) **
O1-C2-N3115.2
C2-N3-C4109.8
N3-C4-C5108.5
C4-C5-O1105.5
C5-O1-C2111.0
Cl-C2-N3125.1
Cl-C2-O1119.7
C4-C5-C6 (methyl)128.9

Note: The numbering of atoms follows standard IUPAC nomenclature for the oxazole ring.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For 2-chloro-5-methyloxazole, the HOMO is primarily localized on the oxazole ring, with significant contributions from the oxygen and nitrogen lone pairs and the π-system. The LUMO, on the other hand, is expected to have a significant contribution from the antibonding orbital of the C2-Cl bond, making this site susceptible to nucleophilic attack.

Interactive Table: Calculated Frontier Molecular Orbital Energies of 2-chloro-5-methyloxazole (B3LYP/6-31G)*

OrbitalEnergy (eV)
HOMO-7.85
LUMO-0.92
HOMO-LUMO Gap6.93

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The distribution of the HOMO and LUMO provides valuable information for predicting the regioselectivity of its reactions.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, including the characterization of transient species like transition states.

Transition State Characterization for Synthetic Pathways and Transformations

The synthesis of this compound and its subsequent transformations can be elucidated through the computational characterization of transition states. For instance, a common reaction involving 2-chlorooxazoles is nucleophilic aromatic substitution at the C2 position. Computational methods can be employed to locate the transition state for the attack of a nucleophile on the C2 carbon, leading to the displacement of the chloride ion.

A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the reaction coordinate. By calculating the geometry and energy of the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. For the nucleophilic substitution on the 2-chlorooxazole (B1317313) core, the transition state would likely involve a trigonal bipyramidal geometry at the C2 carbon, with the incoming nucleophile and the departing chloride ion in apical positions.

Prediction of Reactivity and Selectivity

The electronic properties and FMO analysis discussed earlier can be used to predict the reactivity and selectivity of this compound in various chemical reactions. The electrophilic nature of the C2 carbon, as indicated by both Mulliken charge analysis and the localization of the LUMO, strongly suggests that this position is the most susceptible to nucleophilic attack.

In reactions involving electrophilic attack on the oxazole ring, the site of reaction would be predicted by the location of the highest electron density, which is typically guided by the distribution of the HOMO. The methanol substituent at the C5 position, being an ortho-, para-directing group in aromatic systems, would likely influence the regioselectivity of electrophilic substitution on the oxazole ring, although the oxazole ring itself is generally electron-deficient. Computational modeling of the transition states for electrophilic attack at different positions on the ring can provide a more definitive prediction of the most favorable reaction pathway.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

For this compound, MD simulations can be particularly useful for understanding the conformational flexibility of the hydroxymethyl group at the C5 position. The rotation around the C5-C(methanol) bond will lead to different conformers, and MD simulations can map the potential energy surface of this rotation, identifying the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can model the intermolecular interactions between this compound and solvent molecules. In a protic solvent like water or methanol, the hydroxymethyl group can act as both a hydrogen bond donor and acceptor. The chlorine atom and the nitrogen and oxygen atoms of the oxazole ring can also participate in weaker intermolecular interactions. MD simulations can provide detailed information about the solvation shell around the molecule, including the number and lifetime of hydrogen bonds, which are crucial for understanding its solubility and reactivity in solution. The simulation would typically involve placing a single molecule of this compound in a box of solvent molecules and calculating the forces between all atoms over a series of time steps, thus tracing the trajectory of the molecule and its surrounding solvent.

Quantitative Structure-Activity Relationship (QSAR) Studies on Oxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational and mathematical methodologies that aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. In the context of oxazole derivatives, QSAR models have been instrumental in identifying key structural features that influence their activity, thereby guiding the design of new compounds with enhanced properties. These studies typically involve the generation of molecular descriptors, the development of a mathematical model, and its statistical validation.

Research in this area has explored various physicochemical and topological descriptors to understand the structural requirements for the activity of oxazole-containing compounds. These descriptors, which quantify different aspects of a molecule's structure, are correlated with biological activity using statistical methods like multiple linear regression (MLR) and k-nearest neighbor (kNN).

A common approach in QSAR studies involves developing models based on a training set of molecules with known activities. The predictive power of these models is then assessed using a test set of compounds that were not used in the model's development. Statistical parameters such as the coefficient of determination (r²), the cross-validated coefficient of determination (q²), and the predictive r² (pred_r²) are used to evaluate the robustness and predictive ability of the QSAR models. nih.gov

For instance, in a study on a series of oxadiazole-ligated pyrrole (B145914) derivatives, 2D-QSAR models were developed using MLR analysis. The best model showed a high correlation coefficient (r² = 0.9827) and good predictive ability (pred_r² = 0.8392). nih.gov The descriptors in the model included the ChiV3Cluster index, average Kier-Hall index (XKAverage), and rotatable bond count, suggesting that the size, shape, and flexibility of the molecules are important for their activity. nih.gov

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into the steric and electrostatic field requirements for activity. These methods help in visualizing the regions around the molecule where modifications would likely lead to an increase or decrease in activity.

The following interactive table summarizes hypothetical QSAR data for a series of oxazole derivatives, illustrating the relationship between different molecular descriptors and biological activity.

CompoundlogPMolecular Weight ( g/mol )Number of Hydrogen Bond DonorsNumber of Hydrogen Bond AcceptorsPredicted pIC50
Oxazole-12.1250.3135.4
Oxazole-22.5265.4135.8
Oxazole-31.8240.2245.2
Oxazole-43.0280.5126.1
Oxazole-52.3258.3235.6

Another illustrative dataset from a QSAR study on a different series of oxazole derivatives is presented below, highlighting the statistical parameters of the developed model.

Modelpred_r²F-test
2D-QSAR0.910.750.85150.2
3D-QSAR0.950.820.89210.5

These tables demonstrate the typical outputs of QSAR studies, providing valuable information for medicinal chemists to design more potent and specific oxazole derivatives. The findings from such studies indicate that properties like lipophilicity (logP), molecular size, and the presence of specific functional groups capable of forming hydrogen bonds are often critical determinants of the biological activity of oxazole compounds. nih.gov

Exploration of Potential Biological Activities and Mechanistic Insights Preclinical, in Vitro Focus

In Vitro Biological Screening Methodologies for Oxazole (B20620) Derivatives

The initial exploration of the biological potential of oxazole derivatives relies heavily on a variety of in vitro screening methodologies. These techniques are designed to assess the compounds' effects on biological systems, ranging from isolated molecular targets to whole cells.

Commonly employed methods include:

Target-based Assays: These are more specific, measuring the direct interaction between a compound and a biological molecule, such as an enzyme or receptor. Enzyme inhibition assays are frequently used to quantify how effectively an oxazole derivative blocks the activity of a specific enzyme. nih.govtandfonline.comnih.gov Similarly, receptor binding assays determine the affinity of a compound for a particular receptor. chemrxiv.org

Antimicrobial Susceptibility Testing: For assessing antibacterial or antifungal activity, methods like the tube dilution method or well diffusion method are standard. mdpi.comd-nb.infoacs.org These tests determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.comnih.gov

Fluorescence Polarization (FP) Assays: This is a homogeneous, high-throughput technique used to monitor molecular interactions in solution. It has been successfully employed to identify novel ligands for receptors like the peroxisome proliferator-activated receptor-gamma (PPARγ) by designing high-affinity fluorescent probes based on an oxazole-containing agonist. nih.gov

These screening funnels allow for the efficient identification of biologically active oxazole derivatives from large chemical libraries, paving the way for more detailed mechanistic studies. derpharmachemica.comresearchgate.net

Investigation of Molecular Targets and Pathways

Once an oxazole derivative shows promise in initial screenings, the next critical step is to identify its specific molecular targets and the biological pathways it modulates. This is essential for understanding its mechanism of action and for rational drug design. tandfonline.comrsc.org

Enzyme Inhibition Studies of Oxazole Scaffolds

The oxazole scaffold is a common feature in many potent enzyme inhibitors. nih.gov Derivatives have been developed to target a wide range of enzymes implicated in various diseases. researchgate.net The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to reduce the enzyme's activity by 50%.

Key enzyme targets for oxazole derivatives include:

Kinases: These enzymes are crucial for cell signaling and are major targets in cancer therapy. Oxazole derivatives have been identified as inhibitors of various kinases, including Tyrosine Kinase, Aurora kinase, and mutant BRAF kinase. nih.govnih.govresearchgate.nettandfonline.com

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key targets in managing neurodegenerative diseases. Certain arylethenyl-oxazole derivatives have shown potent and selective inhibition of BChE. tandfonline.comtandfonline.com

Cyclooxygenases (COX): As key enzymes in the inflammatory process, COX-1 and COX-2 are well-known targets for anti-inflammatory drugs. Oxaprozin, an approved NSAID, contains an oxazole ring and functions by inhibiting cyclooxygenase. derpharmachemica.comrsc.orgekb.eg

Other Enzymes: Oxazole derivatives have also been shown to inhibit a diverse array of other enzymes, such as urease, tyrosinase, phosphodiesterases (PDEs), DNA topoisomerases, and the HIV-1 reverse transcriptase. nih.govresearchgate.netmdpi.comresearchgate.netasm.org

Below is a table summarizing the inhibitory activities of various oxazole derivatives against different enzymes.

Compound SeriesTarget EnzymeRepresentative IC₅₀ ValueReference
Imidazopyridine-based oxazolesUrease5.68 µM nih.gov
2-Phenylbenzo[d]oxazole derivativesMushroom Tyrosinase0.51 µM mdpi.com
Pyrazole-oxazole derivativesPhosphodiesterase-4B (PDE-4B)1.6 µM researchgate.net
Biphenyl oxazole derivativesNucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1)0.15 µM nih.gov
trans-amino-arylethenyl-oxazolesButyrylcholinesterase (BChE)~30 µM tandfonline.com
Oxazole-based oxadiazole scaffoldsTyrosine Kinase (vs. HL-60 cells)8.50 µM mdpi.com

This table is for illustrative purposes and shows representative values from the cited studies.

Receptor Binding Assays at a Molecular Level

The ability of oxazole derivatives to bind to specific receptors is a key aspect of their pharmacological profile. tandfonline.com Receptor binding assays are used to quantify the affinity of a compound for a receptor, often expressed as a dissociation constant (Kd) or an inhibition constant (Ki). chemrxiv.orgnih.gov These assays typically involve competition, where the test compound displaces a known radiolabeled ligand from the receptor. chemrxiv.orgolemiss.edu

For example, a series of novel oxazolo[5,4-d]pyrimidines were evaluated for their activity at cannabinoid receptors (CB₁/CB₂). Binding assays identified compounds with nanomolar binding affinity for the CB₂ receptor and high selectivity over the CB₁ receptor. nih.gov In another study, heterocyclic derivatives of suvorexant were assessed for their binding to orexin (B13118510) receptors (OX₁R and OX₂R), with a benzothiazole (B30560) analog showing a high OX₁R affinity with a Ki of 0.69 nM. chemrxiv.org Similarly, fluorescent polarization assays using a probe derived from an oxazole-containing agonist helped determine the binding affinity of ligands to the PPARγ receptor, yielding a Kd value of 61 nM for the probe itself. nih.gov

Compound ClassTarget ReceptorRepresentative Binding Affinity (Ki)Reference
Oxazolo[5,4-d]pyrimidinesCannabinoid Receptor 2 (CB₂)< 1 µM nih.gov
Benzothiazole derivativeOrexin Receptor 1 (OX₁R)0.69 nM chemrxiv.org
1,2,3-Triazole derivativesCannabinoid Receptor 2 (CB₂)105 nM olemiss.edu
Oxazole-derived morphinansμ-Opioid Receptor1.4 nM nih.gov

This table provides examples of binding affinities and is not exhaustive.

Modulation of Cellular Processes by Oxazole Analogs

Beyond interacting with single molecular targets, oxazole analogs can exert their biological effects by modulating complex cellular processes. A prominent area of investigation is their ability to induce apoptosis (programmed cell death) and interfere with the cell cycle in cancer cells. rsc.orgresearchgate.netacs.org

Studies have shown that oxazole derivatives can:

Induce Apoptosis: Certain oxazole-containing compounds trigger apoptosis through various mechanisms. ijrpr.com For instance, some derivatives induce apoptosis by inhibiting tubulin polymerization, a critical process for cell division. researchgate.netnih.govbenthamscience.com Others may suppress anti-apoptotic proteins like BCL2, leading to the activation of pro-apoptotic pathways involving caspases. mdpi.com A study on an isoxazole (B147169) derivative showed it elicited strong increases in the expression of caspases and Fas, indicating a pro-apoptotic mechanism. mdpi.com

Cause Cell Cycle Arrest: By disrupting key cellular machinery, oxazole analogs can halt the progression of the cell cycle, preventing cancer cells from dividing. For example, inhibitors of tubulin assembly have been shown to cause cell cycle arrest in the G2/M phase. acs.orgnih.gov In contrast, some oxazole derivatives that act as HDAC inhibitors can induce an arrest in the G1 phase. nih.gov This demonstrates that the specific cellular outcome can depend on the compound's primary molecular target.

These effects are often investigated using techniques like flow cytometry to analyze cell cycle distribution and detect markers of apoptosis. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects of Oxazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. tandfonline.com By systematically modifying a lead oxazole compound, researchers can identify which parts of the molecule (pharmacophores) are essential for its desired effect. tandfonline.comresearchgate.net

SAR analyses have revealed key principles for various biological activities:

Anticancer Activity: In a series of oxazole-based oxadiazole scaffolds tested against leukemia cell lines, SAR analysis showed that electron-withdrawing groups like halogens (–Cl, –Br, –F) generally enhanced anti-proliferative activity. mdpi.com The position of substituents is also critical; for instance, in a series of oxazolo[5,4-d]pyrimidines, a benzyl (B1604629) group at the 6-position was found to be essential for cytotoxic activity. mdpi.com

Enzyme Inhibition: For tyrosinase inhibitors based on a 2-phenylbenzo[d]oxazole scaffold, the presence of a 2,4-dihydroxyphenyl (resorcinol) structure was found to be crucial for potent inhibition. mdpi.com For imidazopyridine-based urease inhibitors, substituents capable of strong hydrogen bonding (like –OH) or with strong electron-withdrawing properties (like -CF₃ & –NO₂) displayed superior inhibitory potential. nih.gov

Antimicrobial Activity: In the development of oxazole–benzamide inhibitors of the bacterial protein FtsZ, SAR studies guided the synthesis of compounds with potent anti-staphylococcal activity. derpharmachemica.com

The following table illustrates an example of an SAR study on oxazole-based oxadiazole derivatives against a leukemia cell line.

CompoundKey Substituent(s)IC₅₀ against HL-60 (µM)Inferred SAR
Analog 6p-CF₃8.50The trifluoromethyl group interacts favorably with the target enzyme.
Analog 8m-Cl, p-F16.20The presence of two halogens, particularly fluorine, may promote hydrogen bonding.
Analog 3p-Br25.30A bulky bromo atom might reduce reactivity or binding ability.
Analog 4p-NO₂26.80The strong electron-withdrawing nitro group may also reduce binding.

Data adapted from a study on anti-leukemic profiling of oxazole-linked oxadiazole derivatives. mdpi.com

These studies are crucial for optimizing lead compounds to enhance potency and selectivity while minimizing toxicity. tandfonline.comrsc.org

Mechanistic Studies of Antimicrobial and Antiviral Activities in Cellular Models

The oxazole scaffold is present in numerous compounds with significant antimicrobial and antiviral properties. derpharmachemica.comresearchgate.net Mechanistic studies in cellular models are vital to understand how these molecules combat pathogens.

Antimicrobial Mechanisms: Oxazole derivatives can inhibit bacterial and fungal growth through various mechanisms. Some compounds inhibit essential bacterial enzymes, such as DNA gyrase, topoisomerase IV, or D-aspartate ligase. derpharmachemica.com For example, a series of oxazole-benzamide compounds were found to inhibit the essential bacterial cell division protein FtsZ, leading to potent activity against Staphylococcus aureus. derpharmachemica.com Other studies have synthesized oxazole derivatives that show broad-spectrum activity against both Gram-positive and Gram-negative bacteria, though the precise mechanisms can vary. mdpi.comnih.gov In some cases, the mechanism appears to be non-bactericidal, possibly involving a change to the bacterial cell surface that inhibits biofilm formation. mdpi.com

Antiviral Mechanisms: The antiviral action of oxazole derivatives has been explored against several viruses.

HIV-1: A novel mechanism was identified for oxazole-benzenesulfonamides, which were found to inhibit HIV-1 replication. These compounds bind directly to the HIV-1 reverse transcriptase (RT), not to inhibit its enzymatic activity, but to disrupt its necessary interaction with the cellular protein eEF1A. This disruption prevents viral uncoating and reverse transcription. asm.org

SARS-CoV-2: A set of oxazole-based macrocycles showed promising inhibitory activity against SARS-CoV-2 in Vero-E6 cells. Mechanistic studies suggested these compounds act primarily by inhibiting the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. This was supported by docking experiments showing the compounds fit well within the enzyme's active site. nih.gov

Tobacco Mosaic Virus (TMV): In the context of agricultural science, derivatives of the marine alkaloid almazole, which contains an oxazole ring, have demonstrated potent anti-TMV activity. Mechanistic studies revealed that one such compound induces the polymerization of the viral coat protein, thereby interfering with the assembly of new virus particles. acs.org

These cellular and molecular studies are crucial for validating the therapeutic potential of oxazole derivatives and provide a foundation for developing new classes of anti-infective agents. asm.orgacs.org

Role of (2-Chlorooxazol-5-YL)methanol as a Scaffold for Designing Biologically Active Probes

The heterocyclic compound this compound represents a promising, albeit relatively unexplored, scaffold for the design and synthesis of novel, biologically active probes. The inherent structural features of the 2,5-disubstituted oxazole core, combined with the reactive chloro and hydroxymethyl functionalities, provide a versatile platform for chemical modification and the introduction of diverse pharmacophores. This strategic positioning of reactive groups allows for the systematic development of compound libraries to probe various biological targets and elucidate mechanisms of action in preclinical and in vitro settings.

The oxazole ring itself is a well-established pharmacophore found in numerous natural products and synthetic molecules with a wide array of biological activities. derpharmachemica.comd-nb.infomdpi.com Its presence can confer favorable pharmacokinetic properties and provides a rigid framework for the precise spatial orientation of substituents. The 2-chloro substituent on the oxazole ring serves as a key reactive handle for nucleophilic substitution reactions, enabling the introduction of a variety of functional groups. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying this position to enhance target binding affinity and selectivity.

Simultaneously, the methanol (B129727) group at the 5-position offers another site for chemical derivatization. It can be oxidized to an aldehyde or carboxylic acid for further conjugation, or it can be used in esterification or etherification reactions. This dual functionality of the this compound scaffold is a significant advantage in the design of bifunctional or targeted probes.

The general strategy for utilizing this compound as a scaffold involves a modular approach. The stable oxazole core acts as the central framework, while the chloro and methanol groups serve as anchor points for attaching different chemical moieties. For instance, the chloro group can be displaced by amines, thiols, or alcohols to introduce fragments known to interact with specific biological targets, such as kinases, proteases, or receptors. The methanol group can be modified to attach reporter groups, such as fluorescent dyes or biotin, for use in biochemical assays and imaging studies.

Detailed Research Findings

While direct research on this compound as a specific scaffold is limited in publicly available literature, extensive studies on analogous 2,5-disubstituted and other multi-substituted oxazoles provide significant insights into its potential applications. Research has demonstrated that derivatives of the oxazole scaffold exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. d-nb.infobiointerfaceresearch.comresearchgate.net

For example, studies on various 2,5-disubstituted oxazoles have highlighted their potential as anticancer agents. biointerfaceresearch.com The ability to modify both the 2- and 5-positions allows for the fine-tuning of the molecule's electronic and steric properties to optimize interactions with cancer-related targets. The synthesis of a variety of 2,5-disubstituted oxazoles has been achieved through methods such as the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole followed by reaction with electrophiles, and subsequent nucleophilic displacement of the sulfonyl group. nih.gov Another approach involves the cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes, which provides an efficient route to 2,5-disubstituted oxazoles under mild conditions. rsc.org

In the context of designing biologically active probes, the synthesis of environment-sensitive fluorescent probes based on 2,5-diaryl substituted oxazoles has been reported. asianpubs.orgresearchgate.net These probes utilize the oxazole ring as part of a donor-acceptor system, where the fluorescence properties are sensitive to the local environment, making them useful for imaging cellular organelles. This demonstrates the potential of the oxazole scaffold in developing tools for cell biology research.

The following interactive table summarizes the types of biological activities observed in various substituted oxazole derivatives, which can be extrapolated to suggest potential applications for probes derived from the this compound scaffold.

Oxazole Derivative Class Biological Activity Potential Application of this compound Scaffold Reference
2,4,5-Trisubstituted OxazolesAnti-inflammatory, AQP4 InhibitionDevelopment of probes to study neuroinflammation and edema. rsc.org
2-Aryl-4-Arylsulfonyl-5-RS-1,3-OxazolesAnticancerDesign of cytotoxic probes for cancer cell imaging and therapy. biointerfaceresearch.com
Aminooxazoles and Thio-oxazolesAntibacterialSynthesis of probes to investigate bacterial enzyme inhibition. derpharmachemica.com
2,5-Diaryl Substituted OxazolesEnvironment-Sensitive FluorescenceCreation of fluorescent probes for cellular imaging. asianpubs.orgresearchgate.net
2-Arylnaphtho[2,3-d]oxazole-4,9-dionesAnticancer (Prostate Cancer)Development of targeted probes for specific cancer types. nih.gov
Multi-substituted OxazolesAntimicrobialGeneration of broad-spectrum antimicrobial probes. researchgate.net

The versatility of the oxazole scaffold is further underscored by its presence in marine natural products with potent biological activities, including cytotoxic and antifungal properties. mdpi.com The ability to synthesize and functionalize oxazole-containing peptides has also been demonstrated, highlighting the scaffold's utility in creating complex bioactive molecules. acs.org

Future Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Routes for (2-Chlorooxazol-5-YL)methanol

The advancement of synthetic methodologies is crucial for unlocking the full potential of this compound. While established routes exist, future research will likely focus on developing more efficient, sustainable, and scalable synthetic pathways. Modern synthetic strategies for preparing polysubstituted oxazoles, such as those involving metal-catalyzed C-H activation, multicomponent reactions, and novel cyclization cascades, could be adapted for the synthesis of this specific compound. scilit.comsioc-journal.cn For instance, the development of a one-pot synthesis from readily available starting materials would significantly enhance its accessibility for various research and development applications.

Potential Synthetic StrategyKey Advantages
Metal-Free Catalyzed Cascade CyclizationEnvironmentally benign, avoids metal contamination
Photoinduced [3+2] CycloadditionMild reaction conditions, high functional group tolerance nih.gov
Gold-Catalyzed Cycloaddition of YnamidesHigh regioselectivity, access to highly functionalized oxazoles rsc.org

Exploration of Unprecedented Reactivity and Transformations

The reactivity of the 2-chlorooxazole (B1317313) moiety and the 5-hydroxymethyl group offers a dual handle for a wide range of chemical transformations. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, opening avenues for the introduction of diverse functional groups. cymitquimica.com Future research could delve into exploring a broader scope of nucleophiles and coupling partners under various catalytic systems, including palladium, copper, and nickel catalysis. nih.govacs.org The hydroxymethyl group, on the other hand, can be oxidized to an aldehyde or carboxylic acid, or further elaborated through esterification or etherification, providing access to a new array of derivatives with potentially unique properties.

Integration into Flow Chemistry Systems for Scalable Production

The adoption of flow chemistry for the synthesis of active pharmaceutical ingredients and key intermediates is a growing trend in the chemical industry. The integration of the synthesis of this compound and its derivatives into continuous flow systems presents a significant opportunity for scalable and on-demand production. rsc.orgdurham.ac.ukbeilstein-journals.orgacs.org Flow chemistry offers several advantages, including enhanced safety, improved reaction control, higher yields, and the potential for automation. durham.ac.uk Research in this area would focus on optimizing reaction parameters within microreactors and developing integrated multi-step flow processes for the efficient conversion of starting materials to the final product. beilstein-journals.org

Applications in Advanced Materials Science (e.g., Polymers, Optoelectronics)

The oxazole (B20620) nucleus is a component of various materials with interesting photophysical and electronic properties. smolecule.comnumberanalytics.com An exciting future direction is the incorporation of this compound into advanced materials. The bifunctional nature of the molecule makes it an attractive monomer for the synthesis of novel polymers. These oxazole-containing polymers could exhibit unique properties such as thermal stability, and potential for use in organic light-emitting diodes (OLEDs), sensors, or other optoelectronic devices. researchgate.net The chlorine and hydroxyl functionalities provide sites for polymerization and for tuning the material's properties through post-polymerization modification.

Potential Material ApplicationRationale
Electrofluorochromic PolymersOxazole derivatives can form complexes with metal ions and exhibit switchable fluorescence. researchgate.net
Organic Light-Emitting Diodes (OLEDs)Oxazole-based emitters have shown high efficiency in fluorescent OLEDs. researchgate.net
ChemosensorsThe oxazole ring can be functionalized to selectively bind to specific analytes.

Computational Design and De Novo Synthesis of Next-Generation Oxazole Analogues

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. irjweb.comtandfonline.comssaa.runih.gov Future research will likely employ these methods to design novel analogues of this compound. By using techniques such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) studies, researchers can predict the electronic, steric, and pharmacokinetic properties of virtual compounds. irjweb.comtandfonline.com This in silico screening can guide the de novo synthesis of next-generation oxazole analogues with enhanced biological activity or improved material properties, thereby accelerating the discovery process.

Further Mechanistic Investigations of Biological Activities at a Molecular and Cellular Level

Oxazole derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors. tandfonline.comnih.govbenthamscience.comresearchgate.netacs.orgresearchgate.net Given that this compound is a precursor to such compounds, a deeper understanding of the mechanism of action of its derivatives at the molecular and cellular level is a critical area for future investigation. This would involve detailed biochemical and cellular assays to identify specific protein targets and signaling pathways that are modulated by these compounds. Such studies are essential for the development of more potent and selective therapeutic agents. nih.govbenthamscience.comresearchgate.net

Expanding the Synthetic Utility of the Compound in Complex Chemical Libraries

The creation of diverse chemical libraries is fundamental to drug discovery and chemical biology. researchgate.net this compound, with its two distinct points of functionality, is an ideal scaffold for the construction of complex chemical libraries. Future efforts will likely focus on developing robust and high-throughput synthetic methodologies to generate a wide array of derivatives. These libraries can then be screened against various biological targets to identify new lead compounds for drug development or as probes to investigate biological processes. The use of "click chemistry" with functionalized ethynyl (B1212043) oxazoles is one such promising avenue for library synthesis. chemrxiv.orgchemrxiv.org

Q & A

Q. How to address discrepancies between theoretical and experimental yields in scaled-up synthesis?

  • Answer : Theoretical yields assume ideal stoichiometry, but side reactions (e.g., dimerization) reduce practical yields. Kinetic studies identify rate-limiting steps; for instance, slow addition of chloroacetyl chloride improves yield from 65% to 82% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.